molecular formula C12H15NO2 B11895473 (R)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid

(R)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B11895473
M. Wt: 205.25 g/mol
InChI Key: UFVUDAGFZIJYRN-LLVKDONJSA-N
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Description

®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group and a carboxylic acid group attached to an indene ring system. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through several methods. One common approach involves the use of acid-assisted reactions with dimethyl carbonate, which allows for efficient methylation and formylation of amino acids . Another method involves the Strecker synthesis, which is a well-known procedure for preparing α-aminonitriles, intermediates that can be hydrolyzed to yield amino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl carbonate for methylation, hydrogen gas for reduction, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.

    Medicine: Potential therapeutic applications include drug discovery and development.

    Industry: It is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of ®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its chiral nature and the presence of both dimethylamino and carboxylic acid groups. This combination of features makes it a versatile and valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-13(2)11-6-8-3-4-9(12(14)15)5-10(8)7-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

UFVUDAGFZIJYRN-LLVKDONJSA-N

Isomeric SMILES

CN(C)[C@@H]1CC2=C(C1)C=C(C=C2)C(=O)O

Canonical SMILES

CN(C)C1CC2=C(C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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